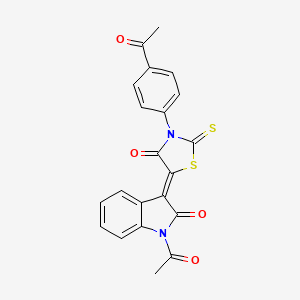
(5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone” is a compound with the molecular formula C16H10FNO2 . It’s a part of the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .Molecular Structure Analysis
In the title compound, the dihedral angles between the central benzene ring and the oxazole rings are 10.7 (6) and 64.1 (5) degrees . The dihedral angles between the oxazole rings and their pendant rings are 2.0 (3) and 24.3 (2) degrees . The F atoms are disordered over two sites with occupancies of 0.627 (3) and 0.373 (3) in the phenylene-oxazolyl-phenyl and in oxazolyl-phenyl fragments, respectively .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.26 . The predicted boiling point is 427.1±37.0 °C and the predicted density is 1.254±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Applications De Recherche Scientifique
Antitumor Activity
Compounds with structural similarities have been synthesized and evaluated for their antitumor properties. For instance, derivatives of oxazolines and indolines have shown distinct inhibition on the proliferation of various cancer cell lines, indicating the potential of (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone in cancer research and therapy (Tang & Fu, 2018).
Acetylcholinesterase Inhibition
Arylisoxazole‐phenylpiperazine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, suggesting the potential use of similar compounds in the development of treatments for neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2019).
Antibacterial and Antifungal Activities
Several studies have focused on the synthesis of oxazoline and isoxazole derivatives with potential antibacterial and antifungal activities, indicating the relevance of (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone in antimicrobial research (Wei-cheng, 2006).
Solid-State Characterization
Solid-state nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to fully characterize similar compounds and their precursors, providing a foundation for material science applications (Wielgus et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-12-10-14-4-2-3-5-16(14)22(12)19(23)18-21-11-17(24-18)13-6-8-15(20)9-7-13/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDVFCIZOZZYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
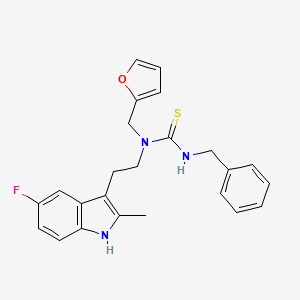
![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)
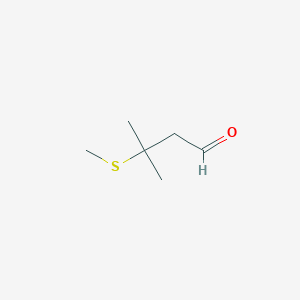
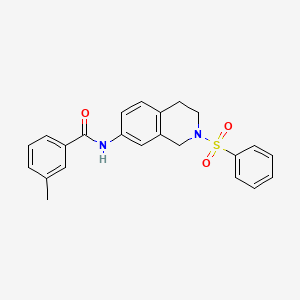
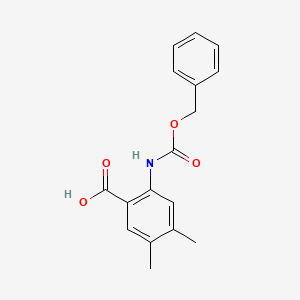

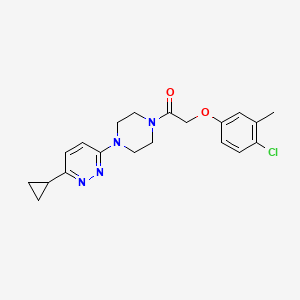
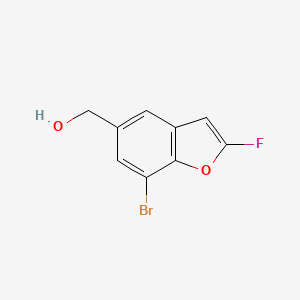
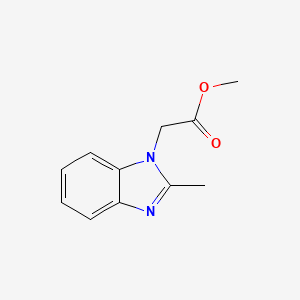
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)
